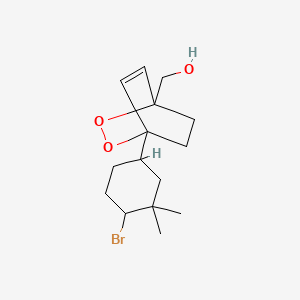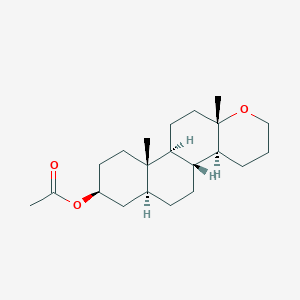
D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate is an organooxygen compound and an organic heterotricyclic compound.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Antiproliferative Activity : D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate derivatives show promise in cancer research. An efficient synthesis method for A,B-modified D-homo lactone androstane derivatives, including 17-oxa-D-homoandrost-5-en-16-on-3β-yl acetate, was reported. These compounds exhibited significant antiproliferative activity against specific cancer cell lines, including prostate, cervical, and colon cancer, without affecting non-cancerous control cells (Savić et al., 2013).
Steroid Modification and Analysis
- Neighboring Group Participation : Research involving the preparation of various stereoisomers of androstanediol derivatives, starting from 16-acetoxymethylene-5alpha-androstan-17-one, highlighted the potential of this compound in steroid chemistry (Tapolcsányi et al., 2001).
Chemical Transformations and Applications
- Oxygen Atom Insertion via Photolysis : A study on the transformation of steroidal cyclic alcohols, including derivatives of this compound, into cyclic acetals through photolysis in the presence of lead tetraacetate and iodine, revealed new methods of chemical transformation in steroid chemistry (Suginome et al., 1987).
特性
CAS番号 |
20348-78-1 |
|---|---|
分子式 |
C21H34O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]chromen-8-yl] acetate |
InChI |
InChI=1S/C21H34O3/c1-14(22)24-16-8-10-20(2)15(13-16)6-7-17-18(20)9-11-21(3)19(17)5-4-12-23-21/h15-19H,4-13H2,1-3H3/t15-,16-,17+,18-,19-,20-,21-/m0/s1 |
InChIキー |
WIXLMLSHJRVECU-YQUGOWONSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCO4)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCCO4)C)C |
正規SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCCO4)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



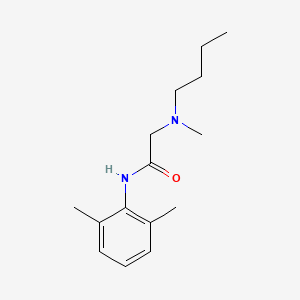


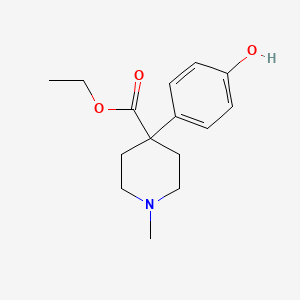




![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200518.png)
![3-(d-Ribofuranosyl)-3,4-dihydro-9h-imidazo[1,2-a]purin-9-one](/img/structure/B1200519.png)
![1,4-Dihydro-9h-imidazo[1,2-a]purin-9-one](/img/structure/B1200520.png)
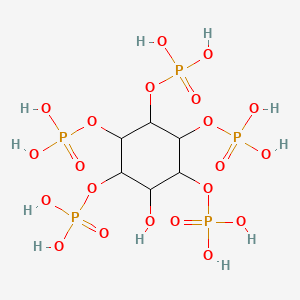
![2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol](/img/structure/B1200523.png)
